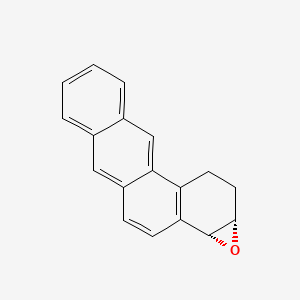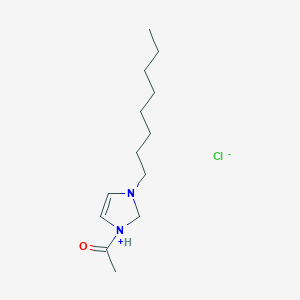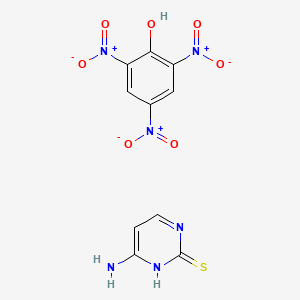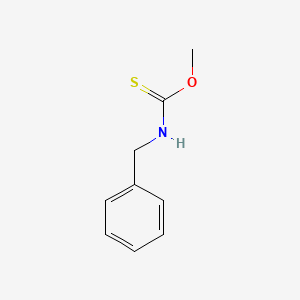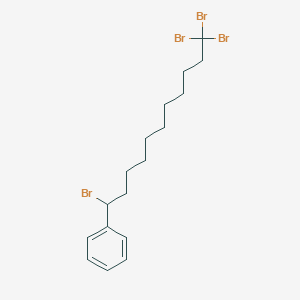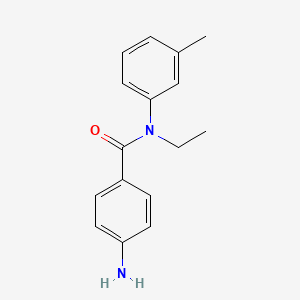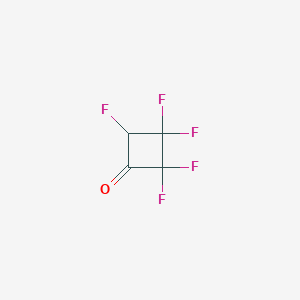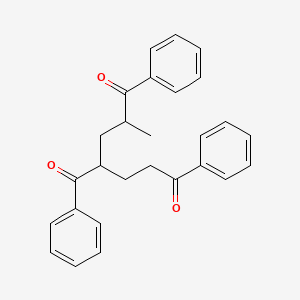
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione is an organic compound known for its unique structure and properties. It is characterized by the presence of benzoyl and phenyl groups attached to a heptane backbone, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable heptane derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoyl and phenyl groups can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Benzoyl-1,7-diphenylheptane-1,7-dione
- 2-Methyl-1,7-diphenylheptane-1,7-dione
- 4-Benzoyl-2-methyl-1,7-diphenylhexane-1,7-dione
Comparison: 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione stands out due to the presence of both benzoyl and methyl groups, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit unique chemical and biological properties, making it a valuable subject of study.
Eigenschaften
CAS-Nummer |
63698-05-5 |
|---|---|
Molekularformel |
C27H26O3 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C27H26O3/c1-20(26(29)22-13-7-3-8-14-22)19-24(27(30)23-15-9-4-10-16-23)17-18-25(28)21-11-5-2-6-12-21/h2-16,20,24H,17-19H2,1H3 |
InChI-Schlüssel |
OXEGMDJBDYOLJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


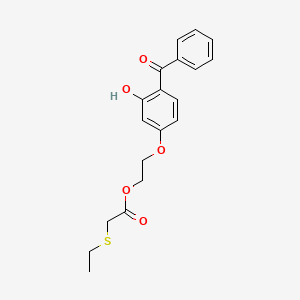
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

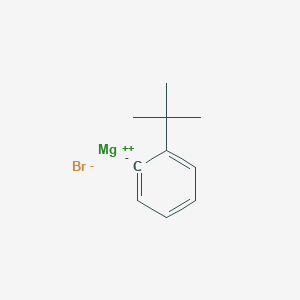
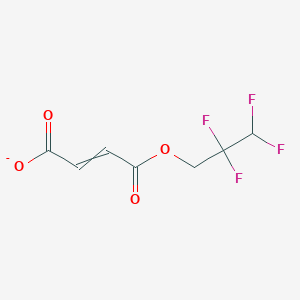
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
